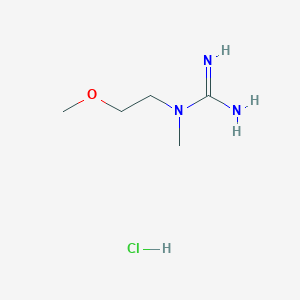

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride

Description

Chemical Identity and Nomenclature

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride possesses the molecular formula C₅H₁₄ClN₃O and is identified by the Chemical Abstracts Service registry number 1423027-04-6. The compound exhibits a molecular weight of 167.64 grams per mole, reflecting the combined mass of the guanidine backbone, the methoxyethyl substituent, the methyl group, and the hydrochloride salt formation. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including N-(2-methoxyethyl)-N-methylguanidine hydrochloride, which emphasizes the specific nitrogen substitution pattern.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CN(C(=N)N)CCOC.Cl, which clearly delineates the connectivity pattern of the molecule. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C5H13N3O.ClH/c1-8(5(6)7)3-4-9-2;/h3-4H2,1-2H3,(H3,6,7);1H. This detailed notation system captures the complete stereochemical and connectivity information necessary for unambiguous chemical identification.

The compound's International Chemical Identifier Key, QNNKCUGMVZVVBF-UHFFFAOYSA-N, serves as a unique digital fingerprint that enables precise database searches and cross-referencing across chemical information systems. This standardized identifier system facilitates the accurate tracking and cataloging of the compound across various scientific databases and chemical inventory systems.

Historical Context in Guanidine Chemistry

The development of this compound occurs within the broader historical framework of guanidine chemistry, which began with the pioneering work of Adolph Strecker in 1861. Strecker's initial preparation of guanidine from guanine, obtained from Peruvian guano, established the foundation for subsequent investigations into this unique class of nitrogen-rich compounds. The etymology of the guanidine name reflects this historical origin, deriving from the guano source material that provided the initial chemical starting point for synthetic investigations.

Throughout the late nineteenth and early twentieth centuries, guanidine chemistry expanded significantly as researchers recognized the unique properties and potential applications of these compounds. The strong basic character of guanidine, with aqueous solutions exhibiting conductivity approaching that of alkali hydroxides, distinguished these compounds from other organic bases and drove continued research interest. The resonance stabilization of the guanidinium cation, involving symmetrical arrangement of three nitrogen atoms around the central carbon, provided the theoretical foundation for understanding the exceptional basicity observed in these systems.

The systematic development of substituted guanidine derivatives emerged as chemists sought to modify the fundamental guanidine structure to achieve specific properties or synthetic targets. The introduction of alkyl substituents, such as those present in this compound, represents part of this ongoing effort to expand the structural diversity and functional capabilities of guanidine-based compounds. Modern synthetic methodologies have enabled the preparation of increasingly complex substituted guanidines, with current approaches utilizing various guanylating reagents and reaction conditions to achieve specific substitution patterns.

Structural Classification in Substituted Guanidines

This compound belongs to the category of N,N′-disubstituted guanidines, a structural class characterized by substitution at two different nitrogen positions of the guanidine framework. This classification distinguishes it from other guanidine derivatives such as monosubstituted, N,N′,N″-trisubstituted, or more complex polycyclic guanidine systems. The specific substitution pattern involves methylation at one nitrogen position and attachment of a 2-methoxyethyl group at another nitrogen, creating an asymmetric substitution profile that influences the compound's chemical and physical properties.

The structural architecture of this compound demonstrates the versatility of guanidine chemistry in accommodating diverse functional groups. The methyl substituent represents a simple alkyl modification that provides steric influence and electronic effects, while the 2-methoxyethyl group introduces both ether functionality and extended chain length. This combination creates a molecule with distinct hydrophilic and lipophilic regions, potentially influencing its solubility characteristics and molecular interactions. The presence of the ether oxygen in the methoxyethyl chain also provides an additional coordination site that may participate in hydrogen bonding or metal coordination interactions.

Recent synthetic methodologies for preparing N,N′-disubstituted guanidines have employed various approaches, including reactions with N-chlorophthalimide, isocyanides, and amines through N-phthaloylguanidine intermediates. These methods demonstrate yields ranging from 28 to 81 percent under optimized conditions, with the specific substitution pattern achievable through careful selection of amine starting materials. The successful preparation of compounds like this compound reflects the maturation of synthetic guanidine chemistry and the ability to access specific target structures with reasonable efficiency.

The electronic characteristics of N,N′-disubstituted guanidines, including this compound, reflect the influence of substituent effects on the fundamental guanidine basicity. The introduction of alkyl substituents generally reduces the basicity compared to unsubstituted guanidine, as the additional steric bulk and electronic effects limit the stabilization of the protonated guanidinium form. However, these compounds retain significant basic character and form stable salts with various acids, as demonstrated by the hydrochloride salt formation observed with this compound.

Position in Chemical Compound Libraries

This compound occupies a significant position within contemporary chemical compound libraries, particularly those focused on small molecule scaffolds for pharmaceutical and materials research. The compound is commercially available through specialized chemical suppliers, with catalog listings identifying it as a versatile small molecule scaffold suitable for various research applications. This classification reflects the growing recognition of substituted guanidines as valuable building blocks for drug discovery and chemical biology investigations.

The compound appears in multiple chemical databases and supplier catalogs, indicating its established role in the research chemical marketplace. Commercial availability includes multiple package sizes, ranging from small research quantities of 50 milligrams to larger preparative amounts of 500 milligrams, suggesting active demand across different research scales. The pricing structure, with costs ranging from approximately 472 to 1,283 euros depending on quantity, reflects the specialized nature of this compound and the synthetic complexity required for its preparation.

Database entries for this compound appear across various chemical information systems, including those maintained by major chemical suppliers and specialized research compound providers. The compound's presence in these databases facilitates research access and enables computational analyses of structure-activity relationships within guanidine chemistry. The standardized chemical identifiers associated with the compound ensure accurate database searches and cross-referencing across different information systems.

The classification of this compound as a small molecule scaffold reflects its potential utility as a starting point for further chemical modifications and structure-activity relationship studies. Small molecule scaffolds serve as foundational structures that can be systematically modified to explore chemical space and identify compounds with desired biological or chemical properties. The guanidine functionality provides a privileged structure that appears frequently in natural products and pharmaceutical compounds, making derivatives like this compound valuable additions to screening libraries and synthetic programs.

The integration of this compound into modern chemical libraries represents part of the broader effort to expand the diversity of available chemical matter for research purposes. The specific substitution pattern present in this compound provides researchers with access to a unique combination of functional groups and molecular properties that may prove valuable in various applications. The continued availability and cataloging of such specialized compounds reflects the ongoing expansion of chemical space exploration and the recognition that diverse molecular architectures are essential for advancing chemical research and drug discovery efforts.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-1-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-8(5(6)7)3-4-9-2;/h3-4H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNKCUGMVZVVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of Methylguanidine with 2-Methoxyethyl Halide

A common and effective method involves the alkylation of methylguanidine with 2-methoxyethyl chloride or bromide under controlled conditions:

-

- Methylguanidine (commercially available or prepared from 1-methylbiguanide)

- 2-Methoxyethyl chloride or bromide (alkylating agent)

- Base such as sodium carbonate or triethylamine to neutralize HCl formed

- Solvent: polar aprotic solvents like acetonitrile or DMF

- Temperature: ambient to slightly elevated (20–60 °C)

- Reaction time: several hours (4–12 h) under stirring

Reaction:

$$

\text{Methylguanidine} + \text{2-Methoxyethyl chloride} \rightarrow \text{1-(2-Methoxyethyl)-1-methylguanidine} + \text{HCl}

$$Work-up:

After completion, the reaction mixture is neutralized if necessary, extracted, and purified by crystallization or chromatography.

Formation of Hydrochloride Salt

The free base 1-(2-methoxyethyl)-1-methylguanidine is dissolved in anhydrous ether or ethanol and treated with dry hydrogen chloride gas or an ethanolic solution of HCl to precipitate the hydrochloride salt.

The salt is then filtered, washed with cold ether, and dried under vacuum.

Alternative Synthetic Routes

From Biguanide Derivatives

Starting from 1-methylbiguanide hydrochloride, selective alkylation at the terminal guanidine nitrogen with 2-methoxyethyl halides under mild basic conditions can yield the target compound.

This method benefits from the availability of 1-methylbiguanide hydrochloride and allows for regioselective substitution.

Use of Isothiourea Intermediates

An alternative approach involves the synthesis of 2-methoxyethyl isothiourea intermediates, which react with methylamine or methylguanidine derivatives to form the substituted guanidine.

This method can provide better control over substitution patterns and purity.

Representative Data Table for Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Methylguanidine or 1-methylbiguanide | Commercially available |

| Alkylating agent | 2-Methoxyethyl chloride or bromide | Purity >98% |

| Solvent | Acetonitrile, DMF, or ethanol | Polar aprotic solvents preferred |

| Base | Sodium carbonate, triethylamine | Neutralizes HCl byproduct |

| Temperature | 20–60 °C | Room temperature to mild heating |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Work-up | Extraction, crystallization | Purification by recrystallization |

| Salt formation | Dry HCl gas or ethanolic HCl | Forms hydrochloride salt |

| Yield | 70–90% | Depends on purity of reagents and method |

Research Findings and Notes

The alkylation reaction is sensitive to the molar ratios of reagents; an excess of alkylating agent can lead to over-alkylation or side products.

The choice of solvent influences reaction rate and product purity; polar aprotic solvents facilitate nucleophilic substitution.

Formation of the hydrochloride salt improves compound stability and handling, as guanidine derivatives are typically hygroscopic and prone to degradation.

Analytical characterization (NMR, IR, MS) confirms the substitution pattern and salt formation.

Similar guanidine hydrochloride derivatives have been prepared using methylation and alkylation strategies with high efficiency, supporting the feasibility of this method.

Analyse Des Réactions Chimiques

Key Reaction Steps:

Guanidine Core

The guanidine group participates in:

-

Protonation : Forms stable salts (e.g., hydrochloride) due to high basicity (pKa ~13) .

-

Coordination : Binds to metal ions or biomolecules via hydrogen bonding .

Methoxyethyl Side Chain

-

Ether Cleavage : Reacts with strong acids (e.g., HI) to form 2-iodoethyl derivatives .

-

Oxidation : Susceptible to oxidative cleavage under harsh conditions (e.g., KMnO₄).

Hydrolysis

Under acidic or basic conditions:

-

Acidic hydrolysis : Cleaves the methoxy group to form 1-methylguanidine and ethylene glycol .

-

Basic hydrolysis : Generates ammonia or substituted amines .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Complexation

Forms stable complexes with:

-

Nucleic acids : Modifies oligonucleotide stability via guanidine-phosphate interactions .

-

Enzymes : Inhibits uridine phosphorylase (Ki ~0.02–0.098 µM) .

Comparative Reactivity

Research Findings

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride is utilized in several scientific research domains:

Biological Research

- Buffering Agent: It serves as an organic buffer in biological and biochemical applications, helping to maintain pH levels during experiments, which is crucial for enzyme activity and stability of biological molecules .

- Cell Culture: The compound is used in cell culture systems to optimize growth conditions for various cell types.

Pharmacological Studies

- Drug Development: Research indicates its potential as a precursor for developing new therapeutic agents. Its guanidine structure may interact with specific biological targets, making it a candidate for further pharmacological studies.

- Neuropharmacology: Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their mechanisms of action .

Industrial Applications

This compound is also explored for industrial uses:

- Chemical Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules that can be utilized in various chemical processes.

- Specialty Chemicals Production: The compound's unique properties make it suitable for producing specialty chemicals that require specific reactivity or stability under varying conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against various bacterial strains. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Biological Research | Buffering agent in biochemical applications | Maintains pH stability critical for enzyme activity |

| Pharmacological Studies | Drug development and neuropharmacology | Potential neuroprotective effects; candidate for therapy |

| Industrial Applications | Chemical synthesis and specialty chemicals | Acts as a building block for complex organic molecules |

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride with structurally related guanidine derivatives:

Key Differences and Implications

- Solubility and Reactivity : The methoxyethyl group in 1-(2-Methoxyethyl)-1-methylguanidine HCl introduces ether oxygen, enhancing hydrophilicity compared to 1-methylguanidine HCl and 1,1-dimethylguanidine HCl. This could improve its utility in aqueous reaction systems or drug formulations .

- Biological Activity: Unlike 3-guanidinopropionic acid, which participates in RNA interactions due to its zwitterionic nature , the methoxyethyl derivative’s biological role remains unexplored but may involve modulation of cellular signaling pathways.

- Synthetic Utility : The compound’s structure is distinct from (2-methoxyethyl)hydrazine HCl, which lacks the guanidine core but shares the methoxyethyl moiety. This difference makes the former more suitable for guanidine-based catalysis or drug design .

Research Findings

- 1-Methylguanidine HCl has been studied for its role in nitric oxide synthesis and as a reagent in organic reactions, with documented purity >97% and validated NMR spectra .

- 1,1-Dimethylguanidine HCl exhibits stronger basicity (pKa ~13.5) than monosubstituted analogs, making it a potent catalyst in base-driven reactions .

Activité Biologique

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride is a guanidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, includes a guanidine group substituted with a methoxyethyl and a methyl group. Its applications span various fields, including organic synthesis, biology, and medicine, particularly regarding enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the reaction of 1-methylguanidine with 2-methoxyethyl chloride in the presence of a suitable base. The reaction conditions are carefully controlled to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhances its utility in research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit enzyme activity or modulate receptor functions, leading to various physiological effects. The exact mechanisms remain an area of ongoing research but are believed to involve the modulation of nitric oxide pathways and other related systems .

Enzyme Inhibition

Research indicates that derivatives of guanidine compounds, including this compound, can selectively inhibit enzymes involved in nitric oxide metabolism. For instance, it has been identified as a potent inhibitor of the human dimethylarginine dimethylaminohydrolase (DDAH-1) enzyme, with an inhibition constant () of approximately 18 μM. This selectivity is crucial for developing therapeutic agents targeting DDAH-1-associated diseases .

Receptor Modulation

The compound may also exhibit activity at various receptor sites. Preliminary studies suggest potential interactions with glutamate receptors, which are critical for neurotransmission in the central nervous system. Such interactions could position this compound as a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

- Study on Enzyme Selectivity : A study highlighted that derivatives like N'-(2-methoxyethyl)guanidine demonstrate selective inhibition towards DDAH-1 while sparing other enzymes in the nitric oxide pathway. This selectivity is essential for minimizing side effects in therapeutic applications .

- Neuropharmacological Potential : Research into the binding affinities of guanidine derivatives at glutamate receptors suggests that they may have neuroprotective properties, potentially useful in treating neurodegenerative disorders .

Comparative Analysis

To better understand the significance of this compound within its class, it can be compared with other guanidine derivatives:

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| 1-Methylguanidine | Lacks methoxyethyl group | Moderate enzyme inhibition | Lower selectivity |

| 1-(2-Phenoxyethyl)-1-methylguanidine | Contains phenoxyethyl group | Varies based on substitution | Different binding profile |

This table illustrates how structural modifications can influence biological activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of derivatives containing 2-methoxyethyl groups often involves nucleophilic substitution or reductive amination. For example, in analogous compounds (e.g., benzaldehyde derivatives), 2-methoxyethyl(methyl)amino groups are introduced via coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates followed by acid hydrolysis . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of amine to electrophile), solvent selection (e.g., 2-butanone/heptane for crystallization), and reaction time (e.g., 4 days for precipitation) . Purity can be monitored via HPLC (retention time: ~1.1–1.16 minutes under SMD-TFA05 conditions) and LCMS (m/z values for intermediates) .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

- Methodological Answer : Purity analysis requires orthogonal techniques:

- HPLC : Use reversed-phase columns with trifluoroacetic acid (TFA) modifiers for peak resolution .

- LCMS : Confirm molecular ion peaks (e.g., m/z 540–618 [M+H]+ for related compounds) .

Stability studies should assess hygroscopicity (via Karl Fischer titration) and thermal decomposition (TGA/DSC). For guanidine derivatives, avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer : Refer to GHS classifications for analogous compounds (e.g., H226: flammable liquid; H302: harmful if swallowed). Use explosion-proof equipment, ground containers, and inert atmospheres during synthesis . Personal protective equipment (PPE) must include nitrile gloves, respirators, and flame-retardant lab coats. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for guanidine derivatives like this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme inhibition vs. cell-based studies). To address this:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolite Interference : Use LCMS to detect degradation products (e.g., 1-methylguanidine) that may confound results .

- Receptor Profiling : Screen against panels (e.g., 5-HT receptors) to assess off-target interactions .

Q. What strategies can improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography (silica gel, 10–20% MeOH/CH₂Cl₂) to isolate Boc-protected intermediates before deprotection .

- Crystallization Optimization : Adjust anti-solvent ratios (e.g., heptane:2-butanone) and cooling rates to enhance crystal formation .

- Catalysis : Explore palladium or enzyme-mediated coupling for stereoselective steps, though this requires empirical testing .

Q. How does the 2-methoxyethyl modification influence the physicochemical properties of guanidine derivatives compared to unmodified analogs?

- Methodological Answer : The 2-methoxyethyl group enhances hydrophilicity (logP reduction by ~0.5–1.0 units) and solubility in polar solvents (e.g., DMSO, water). This modification may also stabilize zwitterionic forms at physiological pH, affecting membrane permeability. Comparative studies using 1-methylguanidine hydrochloride (logP = −1.2) vs. the 2-methoxyethyl derivative can quantify these changes via shake-flask solubility assays and Caco-2 cell permeability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.